N-(2,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine
Description
N-(2,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound with a complex structure that includes a purine ring substituted with an ethyl group and a dimethylphenyl group
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-4-20-9-18-13-14(16-8-17-15(13)20)19-12-6-5-10(2)7-11(12)3/h5-9H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
LXEYFFWXWVHGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the dimethylphenyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-2,4-Dimethylphenyl-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine ring with an ethyl and dimethylphenyl group sets it apart from other similar compounds, potentially leading to unique applications and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
